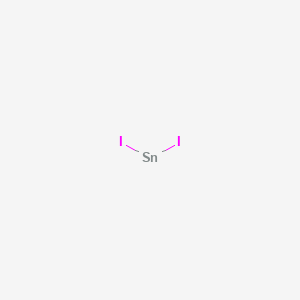

Tin(II) iodide

Overview

Description

Synthesis Analysis

Tin(II) iodide can be synthesized through various methods, including hydrothermal synthesis as seen in the creation of tin iodide borates like Sn3[B3O7]I. This synthesis involves crystallizing the compound in a specific space group with defined lattice parameters, demonstrating the intricate process of forming tin(II) iodide compounds under controlled conditions (Schönegger et al., 2019).

Molecular Structure Analysis

The molecular structure of tin(II) iodide and related compounds can exhibit unique characteristics, such as the ordering of organic moieties in hybrid tin iodides. These structures highlight the complex arrangement of atoms within the crystal lattice, contributing to the compound's properties and reactivity (McNulty & Lightfoot, 2020).

Chemical Reactions and Properties

Tin(II) iodide participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For instance, it catalyzes selective reactions of alkenes to afford aziridines or 1,2-diamines, depending on the conditions and reactants used (Masuyama et al., 2006). This selective catalysis underscores the compound's utility in organic synthesis.

Physical Properties Analysis

The physical properties of tin(II) iodide, such as its thin film structure, differ significantly from its bulk counterpart. Thin films of SnI2 exhibit a polymorphous transition, altering their lattice structure and orientation. This polymorphism affects the material's electronic and optical properties, making it relevant for applications in electronics and materials science (Kostko et al., 2002).

Chemical Properties Analysis

The chemical properties of tin(II) iodide are influenced by its interaction with various reagents. For example, its reaction with molecular diiodine and dibromine leads to the formation of tin(IV) compounds, showcasing its ability to undergo oxidative addition reactions. This behavior is critical for understanding the compound's reactivity and potential applications in synthesis and materials development (Jastrzebski et al., 1991).

Scientific Research Applications

1. Tin-based Halide Perovskite Materials

- Application Summary: Tin(II) iodide is used in the creation of tin-based halide perovskite materials. These materials have attracted significant research interest, especially for photovoltaics . Their scope has been extended towards light-emitting devices, photodetectors, or detectors .

2. Photoluminescence Quantum Efficiency

- Application Summary: Tin(II) iodide is used in the creation of a new air-stable one-dimensional (1D) hybrid lead-free halide material that is resistant to water for more than 15 hours .

- Results or Outcomes: The material exhibits a sharp optical absorption edge at 2.70 eV and a strong broad orange light emission centered at 634 nm, with a full width at half maximum (FWHM) of 142 nm (0.44 eV). The emission has a long photoluminescence (PL) lifetime of 582 ns, while the intensity is constant over a very broad temperature range (145-415 K) with a photoluminescence quantum yield (PLQY) of at least 20.3% at room temperature .

3. Analytical Reagent

- Application Summary: Tin(II) iodide finds application as an analytical reagent in the determination of rhodium and iridium by spectrophotometry .

4. Organic-Inorganic Perovskite Thin Films

- Application Summary: Tin(II) iodide is used to prepare organic-inorganic perovskite thin films which exhibit uniform surfaces and strong photoluminescence .

5. Highly Efficient, Lead-Free Solar Cells

- Application Summary: Tin(II) iodide is used in the creation of highly efficient, lead-free solar cells .

- Results or Outcomes: The tin-based materials display an intrinsic photoconversion efficiency on a par with the lead perovskites, and even superior in the thick-layer limit, where the theoretical power conversion efficiency (PCE) reaches 30.5% for lead-halides, and 32.3% for tin-halides under AM1.5G illumination .

6. Synthesis of CH3 (CH2)11NH3

7. Organic–Inorganic Hybrid Halide Perovskite Materials

- Application Summary: Tin(II) iodide is used in the creation of organic–inorganic hybrid halide perovskite materials. These materials have attracted considerable research interest, especially for photovoltaics .

8. Highly Efficient, Lead-Free Solar Cells

- Application Summary: Tin(II) iodide is used in the creation of highly efficient, lead-free solar cells .

- Results or Outcomes: The tin-based materials display an intrinsic photoconversion efficiency on a par with the lead perovskites, and even superior in the thick-layer limit, where the theoretical power conversion efficiency (PCE) reaches 30.5% for lead-halides, and 32.3% for tin-halides under AM1.5G illumination .

9. Synthesis of CH3 (CH2)11NH3

Safety And Hazards

Future Directions

The emerging interest in tin-halide perovskites demands a robust understanding of the fundamental properties of these materials starting from the earliest steps of their synthesis . The outcomes of this study provide quantum-mechanical insight into the fundamental properties of tin-iodide solution complexes . This knowledge is valuable in the research on lead-free halide perovskites and their precursors .

properties

IUPAC Name |

diiodotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI2, I2Sn | |

| Record name | Tin(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904018 | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin(II) iodide | |

CAS RN |

10294-70-9 | |

| Record name | Tin iodide (SnI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)